molecular formula C12H13NO3 B14337174 Ethyl (2E)-3-oxo-2-(phenylimino)butanoate CAS No. 97985-76-7

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate

Cat. No.: B14337174
CAS No.: 97985-76-7
M. Wt: 219.24 g/mol
InChI Key: OFBVHUIPMQLTQN-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be synthesized through the esterification reaction, where carboxylic acids are heated with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, and the ester is typically isolated by distillation or extraction methods.

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids to speed up the reaction and increase yield . The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Aminolysis: Amines in the presence of a catalyst.

Major Products

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Aminolysis: Amides.

Scientific Research Applications

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-oxo-2-(phenylimino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.

Properties

97985-76-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-oxo-2-phenyliminobutanoate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)13-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

OFBVHUIPMQLTQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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